Methyl thieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl thieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with a methyl ester group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Reagents like potassium carbonate in ethanol or ethylene glycol are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl thieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl thieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as protein kinases and other enzymes. The compound can inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects . The specific pathways involved include the inhibition of signal transduction pathways that are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Methyl thieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Thienopyrimidine derivatives: These compounds are structural analogs of purines and have various pharmacological properties, including anticancer, antibacterial, and antiviral activities.
Properties
IUPAC Name |
methyl thieno[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-2-5-7(13-6)3-9-4-10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCMYLAXDQOFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=NC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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